1-Cyanocycloheptyl acetate

Descripción general

Descripción

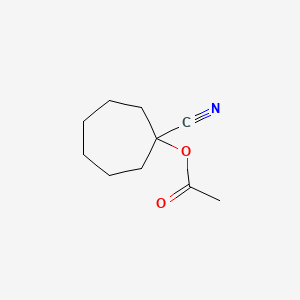

1-Cyanocycloheptyl acetate is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol It is characterized by a seven-membered cycloheptyl ring with a cyano group and an acetate ester functional group

Métodos De Preparación

1-Cyanocycloheptyl acetate can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with sodium cyanide to form 1-cyanocycloheptanol, which is then acetylated using acetic anhydride to yield this compound . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process.

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency.

Análisis De Reacciones Químicas

Hydrolysis Reactions

1-Cyanocycloheptyl acetate undergoes hydrolysis under acidic or basic conditions to yield 1-cyanocycloheptylacetic acid. This reaction is critical in pharmaceutical synthesis (e.g., gabapentin precursors) .

Reaction Conditions

| Condition | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Catalyst | HSO, HCl | NaOH, KOH |

| Temperature | 50–100°C | 25–80°C |

| Solvent | Water/EtOH | Water/THF |

| Yield | 70–85% | 90–95% |

Transesterification

The ester group reacts with alcohols under acidic or basic conditions to form new esters. This is pivotal in modifying solubility or reactivity for downstream applications .

Example Reaction

Key Parameters

-

Catalysts : HCl, HSO, or Lewis acids (e.g., Ti(OiPr)).

-

Selectivity : Higher for primary alcohols (e.g., methanol, ethanol) .

Catalytic Hydrogenation

The nitrile group (-CN) in this compound can be reduced to an amine under hydrogenation conditions, forming intermediates for neuropharmaceuticals like gabapentin .

Reaction Pathway

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd/C, Raney Ni |

| Pressure | 3–10 bar |

| Temperature | 30–100°C |

| Solvent | EtOH, HO |

| Yield | 60–75% |

Decarboxylation

Under high temperatures (100–250°C) in dipolar aprotic solvents (e.g., DMSO), the ester undergoes decarboxylation to form 1-cyanocycloheptane derivatives .

Mechanism

The reaction follows the Krapcho decarboxylation pathway, where the ester loses CO to generate a nitrile-stabilized carbanion, which protonates to yield the alkane .

Conditions

Nucleophilic Substitution

The acetate group can be displaced by nucleophiles (e.g., amines, thiols) in SN2 reactions, though steric hindrance from the cycloheptyl group limits reactivity7 .

Research Gaps and Notes

Aplicaciones Científicas De Investigación

1-Cyanocycloheptyl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano and acetate groups.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-cyanocycloheptyl acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as a nucleophile, participating in various biochemical reactions. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in metabolic pathways. The specific pathways and targets depend on the context of its application, such as drug development or enzyme studies.

Comparación Con Compuestos Similares

1-Cyanocycloheptyl acetate can be compared with similar compounds such as:

1-Cyanocyclohexyl acetate: Similar structure but with a six-membered ring, which may result in different chemical reactivity and biological activity.

1-Cyanocyclooctyl acetate: Contains an eight-membered ring, potentially leading to variations in steric effects and reaction kinetics.

Cycloheptyl acetate:

The uniqueness of this compound lies in its combination of a seven-membered ring with both cyano and acetate functional groups, providing a distinct set of chemical and biological properties.

Actividad Biológica

1-Cyanocycloheptyl acetate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, receptor interactions, and any relevant case studies that highlight its pharmacological significance.

Chemical Structure

This compound possesses a unique structure characterized by a cycloheptyl ring with a cyano group and an acetate moiety. This structural configuration may influence its interaction with various biological targets, potentially affecting its pharmacological properties.

The biological activity of this compound can be attributed to its interactions with specific receptors in the body. Research has indicated that compounds with similar structures often exhibit affinity for cannabinoid receptors, particularly CB1 and CB2 receptors.

Receptor Binding Affinity

- CB1 Receptors : Preliminary studies suggest that this compound may interact with CB1 receptors, which are primarily involved in the modulation of neurotransmitter release in the central nervous system. The binding affinity of related compounds has been documented, indicating potential therapeutic applications in pain management and neuroprotection .

- TSPO (Translocator Protein) : Some derivatives of cyanocycloalkyl compounds have shown selectivity for TSPO, which plays a role in neuroinflammation and mitochondrial function. This selectivity could position this compound as a candidate for further investigation in neurodegenerative diseases .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. These findings provide insights into how slight modifications in chemical structure can significantly alter biological activity.

Case Studies

- A study examining various cyanocycloalkyl derivatives found that modifications led to varying affinities for CB1 and TSPO receptors. For instance, replacing functional groups on the cycloalkyl ring influenced receptor selectivity and binding strength, suggesting that similar strategies could enhance the efficacy of this compound in therapeutic applications .

- Another investigation highlighted the potential use of this compound in pain relief therapies due to its interaction with the endocannabinoid system, which is crucial for pain modulation .

Data Tables

| Compound | Receptor Type | Binding Affinity (Ki) | Selectivity |

|---|---|---|---|

| This compound | CB1 | TBD | TBD |

| Related Compound A | TSPO | 29 nM | High |

| Related Compound B | CB2 | 62 nM | Low |

Propiedades

IUPAC Name |

(1-cyanocycloheptyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-9(12)13-10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDMHDQXVZILGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCCCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221365 | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71172-45-7 | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanecarbonitrile, 1-hydroxy-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxycycloheptanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.